

Application Notes and Protocols for In Vivo Administration of PRT3789

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Compound of Interest

Compound Name: PRT3789

Cat. No.: B15623699

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Introduction

PRT3789 is a first-in-class, potent, and selective degrader of the SWI/SNF-related matrix-associated actin-dependent regulator of chromatin subfamily A member 2 (SMARCA2). As a heterobifunctional molecule, **PRT3789** induces the selective degradation of SMARCA2 by forming a ternary complex with the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation of SMARCA2.[1] This mechanism has shown significant therapeutic potential in preclinical models of cancers with mutations in SMARCA4, a homologous ATPase subunit of the SWI/SNF complex, by inducing synthetic lethality.[2][3] In SMARCA4-deficient tumors, cancer cells become dependent on SMARCA2 for survival, making targeted degradation of SMARCA2 a promising therapeutic strategy.[1]

These application notes provide a comprehensive overview of the in vivo dosing and administration of **PRT3789** in preclinical studies, including quantitative data summaries, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

Table 1: In Vivo Efficacy of PRT3789 in Xenograft Models

Animal Model	Cancer Type	Dosing	Administration Route	Dosing Schedule	Outcome	Reference
Mouse Xenograft	SMARCA2-deficient Human Lung Cancer (NCI-H1793)	100 mg/kg	Subcutaneous (s.c.)	Every 3 days (q3d)	Reduced tumor volume with minimal change in body weight; well-tolerated for up to 4 weeks.	[4]
Mouse Xenograft	SMARCA4-deleted NSCLC	Dose-related	Not specified	Not specified	Significant inhibition of tumor growth at tolerated doses.	[2][3]
Mouse Xenograft	SMARCA4 wild-type NSCLC	Not specified	Not specified	Not specified	No effect on tumor growth.	[2][3]

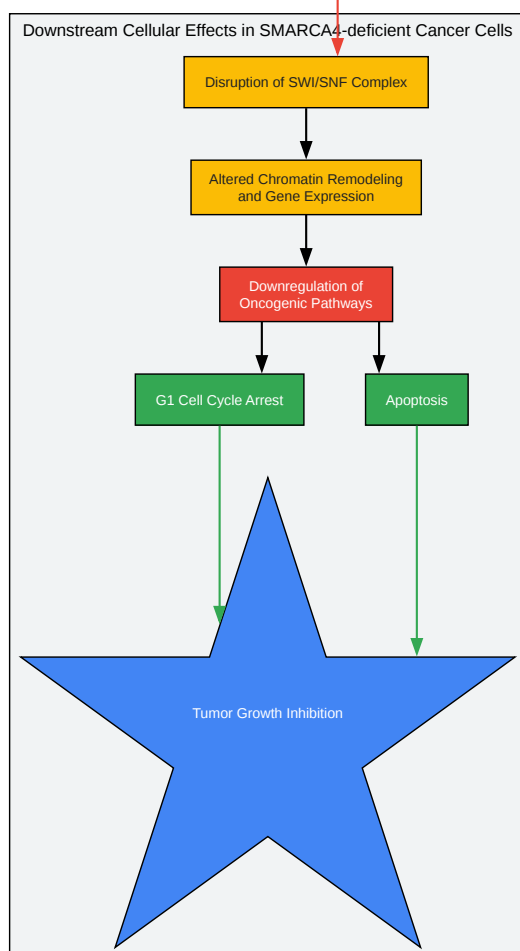
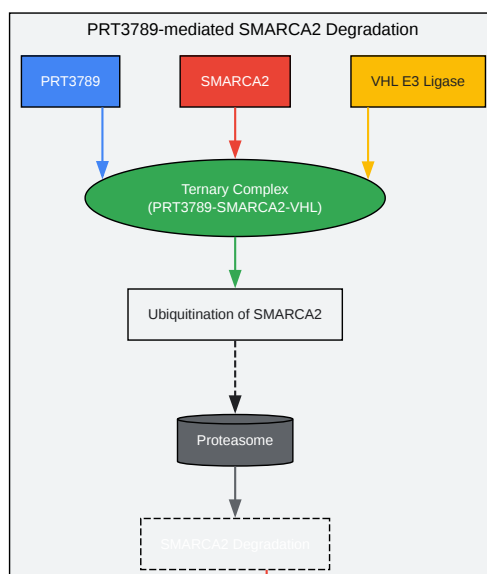
Table 2: Pharmacokinetic Parameters of PRT3789 (1 mg/kg, i.v.)

Species	t _{1/2} (h)	V _{ss} (L/kg)	CL (mL/min/kg)	AUC _∞ (h·μM)	Reference
Mouse	2.8	1.1	25	0.75	[4]
Rat	5.2	8.5	66	0.29	[4]
Dog	2.0	13.0	190	0.16	[4]
Cynomolgus Monkey	11.0	4.2	26	0.73	[4]

Table 3: In Vitro Potency and Selectivity of PRT3789

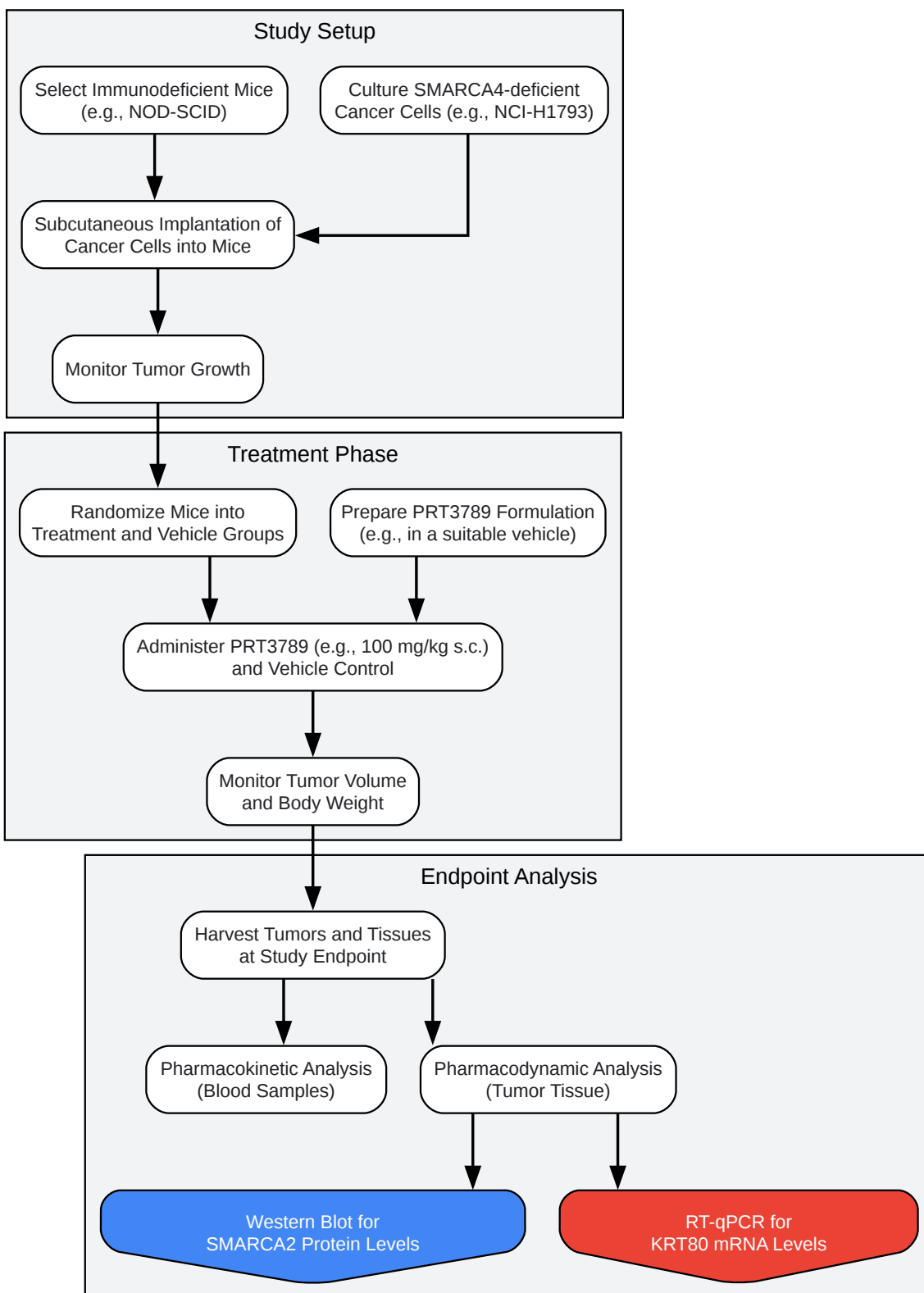
Assay	Parameter	Value	Cell Line/System	Reference
SMARCA2 Degradation	DC50	0.71 nM	Media Hibit assay	[4]
SMARCA4 Degradation	DC50	26 nM	Media Hibit assay	[4]
Antiproliferative Activity	IC50	2.2 nM	SMARCA2-deficient NCI-H1693 cells	[4]
Antiproliferative Activity	IC50	>10,000 nM	SMARCA4 wild-type Calu-6 cells	[4]

Signaling Pathway and Experimental Workflow



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Caption: Mechanism of action of **PRT3789** leading to tumor growth inhibition.



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Caption: General experimental workflow for in vivo studies of **PRT3789**.

Experimental Protocols

Note: The following are representative protocols based on publicly available information and standard laboratory procedures. Researchers should optimize these protocols based on their specific experimental setup and animal models.

Formulation of **PRT3789** for In Vivo Administration

Objective: To prepare a stable and injectable formulation of **PRT3789** for subcutaneous or intravenous administration in mice.

Materials:

- **PRT3789** powder
- Dimethyl sulfoxide (DMSO)
- PEG300 (Polyethylene glycol 300)
- Tween 80 (Polysorbate 80)
- Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
- Sterile microcentrifuge tubes
- Vortex mixer

Procedure (for a representative vehicle):

- Accurately weigh the required amount of **PRT3789** powder.
- Prepare a vehicle solution. A common vehicle for similar compounds consists of a mixture of solvents to ensure solubility and stability. A representative formulation could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.
- First, dissolve the **PRT3789** powder in DMSO by vortexing until fully dissolved.
- Add PEG300 and Tween 80 to the DMSO-drug solution and vortex until the mixture is homogeneous.

- Slowly add the sterile saline or PBS to the mixture while continuously vortexing to prevent precipitation.
- The final solution should be clear. If not, gentle warming or sonication may be required.
- The final concentration of the working solution should be calculated based on the desired dose (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse with an injection volume of 200 μ L).
- Prepare the vehicle control using the same procedure but without adding **PRT3789**.
- Filter-sterilize the final formulation through a 0.22 μ m syringe filter before administration.

Non-Small Cell Lung Cancer (NSCLC) Xenograft Mouse Model

Objective: To establish a subcutaneous tumor model in immunodeficient mice using a SMARCA4-deficient human NSCLC cell line.

Materials:

- SMARCA4-deficient human NSCLC cell line (e.g., NCI-H1793)
- Immunodeficient mice (e.g., 6-8 week old female NOD-SCID mice)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- Sterile PBS
- Trypsin-EDTA
- Matrigel® Basement Membrane Matrix (optional, but recommended)
- Sterile syringes (1 mL) and needles (27G)
- Digital calipers

Procedure:

- Culture the NCI-H1793 cells in a humidified incubator at 37°C with 5% CO₂.
- When cells reach 80-90% confluency, harvest them using Trypsin-EDTA.
- Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter.
- Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5×10^7 cells/mL. Keep the cell suspension on ice.
- Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
- Inject 100 µL of the cell suspension (containing 5×10^6 cells) subcutaneously into the right flank of each mouse.
- Monitor the mice regularly for tumor growth. Tumor volume can be measured using digital calipers and calculated using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
- When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.

In Vivo Dosing and Efficacy Study

Objective: To evaluate the anti-tumor efficacy of **PRT3789** in the established NSCLC xenograft model.

Materials:

- Tumor-bearing mice randomized into groups
- Prepared **PRT3789** formulation and vehicle control
- Sterile syringes (1 mL) and needles (27G or appropriate for s.c. injection)
- Digital calipers

- Animal balance

Procedure:

- Record the initial tumor volume and body weight of each mouse.
- Administer **PRT3789** (e.g., 100 mg/kg) or vehicle control subcutaneously every 3 days. The injection volume should be adjusted based on the individual mouse's body weight.
- Measure tumor volume and body weight 2-3 times per week.
- Monitor the mice for any signs of toxicity or adverse effects.
- The study should be terminated when tumors in the control group reach a predetermined size, or as per IACUC guidelines.
- At the end of the study, euthanize the mice and collect blood and tumor tissues for pharmacokinetic and pharmacodynamic analyses.

Pharmacodynamic Analysis: Western Blot for SMARCA2

Objective: To determine the level of SMARCA2 protein in tumor tissues following **PRT3789** treatment.

Materials:

- Harvested tumor tissues
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibody against SMARCA2
- Secondary HRP-conjugated antibody

- Loading control antibody (e.g., β -actin or GAPDH)
- Chemiluminescent substrate
- Imaging system

Procedure:

- Homogenize the harvested tumor tissues in ice-cold RIPA buffer.
- Centrifuge the lysates at high speed at 4°C to pellet cell debris.
- Collect the supernatant and determine the protein concentration using a BCA assay.
- Normalize the protein concentrations for all samples.
- Prepare protein samples with Laemmli buffer and denature by heating.
- Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with the primary anti-SMARCA2 antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply the chemiluminescent substrate.
- Visualize the protein bands using an imaging system. Quantify the band intensities and normalize to the loading control.

Pharmacodynamic Analysis: RT-qPCR for KRT80 mRNA

Objective: To measure the relative expression of KRT80 mRNA in tumor tissues as a downstream pharmacodynamic biomarker.

Materials:

- Harvested tumor tissues
- TRIzol reagent or other RNA extraction kit
- cDNA synthesis kit
- qPCR master mix (e.g., SYBR Green)
- Primers for human KRT80 and a housekeeping gene (e.g., GAPDH or ACTB)
- Real-time PCR system

Procedure:

- Homogenize tumor tissues in TRIzol and extract total RNA according to the manufacturer's protocol.
- Assess the quality and quantity of the extracted RNA.
- Synthesize cDNA from the total RNA using a reverse transcription kit.
- Set up the qPCR reaction with the qPCR master mix, cDNA, and primers for KRT80 and the housekeeping gene.
- Run the qPCR reaction on a real-time PCR system.
- Analyze the data using the $\Delta\Delta C_t$ method to determine the relative fold change in KRT80 mRNA expression in the **PRT3789**-treated group compared to the vehicle control group, normalized to the housekeeping gene.

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- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Administration of PRT3789]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15623699/docs#application-notes-and-protocols-for-in-vivo-administration-of-prt3789\]](https://www.benchchem.com/product/b15623699/docs#application-notes-and-protocols-for-in-vivo-administration-of-prt3789)

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